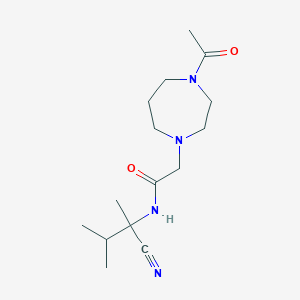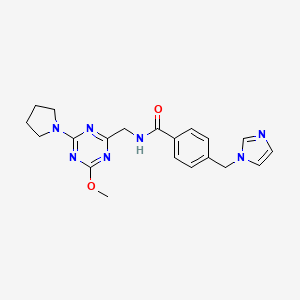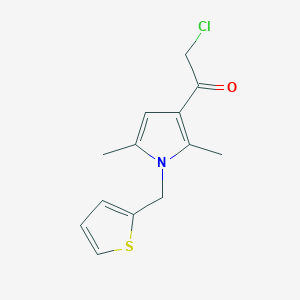
2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ADPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADPA is a diazepan derivative that has been synthesized using a unique method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One potential direction is to investigate its potential applications in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide and its potential side effects.
In conclusion, 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a chemical compound that has shown promising results in various scientific studies. Its unique synthesis method and potential applications in various fields make it an interesting topic for further research.
Synthesemethoden
The synthesis of 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 4-(2-aminobutyl)-1,4-diazepan-1-ol with 2-(1-cyano-1,2-dimethylpropyl)acetyl chloride in the presence of a catalyst. This method has been optimized to produce high yields of pure 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide with minimum by-products.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-(4-acetyl-1,4-diazepan-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)15(4,11-16)17-14(21)10-18-6-5-7-19(9-8-18)13(3)20/h12H,5-10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESARCMBVLYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)
![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)

